Product packaging for 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol(Cat. No.:CAS No. 1821679-30-4)

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol

Cat. No.: B2368152
CAS No.: 1821679-30-4
M. Wt: 156.148
InChI Key: QXWRYXWCZNJREB-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol (CAS 1821679-30-4) is a high-purity fluorinated organic compound with the molecular formula C 6 H 11 F 3 O and a molecular weight of 156.15 g/mol . This chemical serves as a versatile building block in organic synthesis and medicinal chemistry. The unique structure, featuring a trifluoromethyl group and two methyl branches, imparts increased lipophilicity and metabolic stability, making it a valuable intermediate for developing novel active molecules . While research on this specific alcohol is ongoing, its structural analog, 4,4,4-Trifluoro-3,3-dimethylbutan-1-amine, has been identified in patents as a potential inhibitor of Raf kinases, suggesting a promising role in oncology research for conditions such as acute myelogenous leukemia (AML) and melanoma . Furthermore, studies on the compound 3,3-Dimethyl-1-butanol (DMB) have demonstrated significant immunomodulatory effects, ameliorating collagen-induced arthritis in murine models by modulating proinflammatory cytokine secretion from macrophages . This indicates that the 3,3-dimethylbutan-1-ol scaffold is of considerable interest in immunology and inflammation research. This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with standard laboratory precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11F3O B2368152 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol CAS No. 1821679-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,4-trifluoro-3,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c1-5(2,3-4-10)6(7,8)9/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWRYXWCZNJREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821679-30-4
Record name 4,4,4-trifluoro-3,3-dimethylbutan-1-ol
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Advanced Synthetic Methodologies for 4,4,4 Trifluoro 3,3 Dimethylbutan 1 Ol and Analogues

Direct Introduction of the Trifluoromethyl Group onto Alcohol Precursors

The direct replacement of a hydroxyl group with a trifluoromethyl group, or the synthesis of α-trifluoromethylated alcohols, represents an efficient and highly desirable synthetic transformation. This section explores various modern methodologies that aim to achieve this.

Dehydroxylative Trifluoromethylation Protocols

Dehydroxylative trifluoromethylation is a powerful strategy that directly converts a readily available alcohol to a trifluoromethyl-containing compound. This approach is particularly attractive as it leverages the vast commercial availability of alcohol starting materials.

A notable advancement in deoxytrifluoromethylation involves the use of a copper-catalyzed, one-step reaction with phenyl bromodifluoroacetate (PhBDFA) as the trifluoromethyl source. nih.govnih.govresearchgate.net This method is advantageous due to the bench-stable nature of the reagent and the catalytic use of copper, which avoids stoichiometric metallic reductants. nih.govnih.gov The reaction is believed to proceed through the in situ formation of a bromodifluoroacetate ester of the alcohol, followed by a copper-catalyzed decarboxylative trifluoromethylation. nih.gov While this reaction has been successfully applied to a range of allylic, propargylic, and benzylic alcohols, its application to sterically hindered primary alcohols, such as the neopentyl-type precursor to 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol, is more challenging. However, related studies on metallaphotoredox-mediated deoxytrifluoromethylation have shown that hindered neopentyl alcohols can be converted to their trifluoromethyl analogues in moderate yields.

Table 1: Copper-Catalyzed Deoxytrifluoromethylation of Various Alcohols
EntryAlcohol SubstrateReagentCatalystYield (%)Reference
1Cinnamyl alcoholPhBDFACu(I)75 nih.gov
2Propargyl alcoholPhBDFACu(I)65 nih.gov
3Benzyl alcoholPhBDFACu(I)Moderate-Good nih.govresearchgate.net
4Hindered neopentyl alcoholBenzoxazolium salt / CF3 sourceCu/photoredox44N/A

Hypervalent iodosulfoximine reagents have emerged as effective agents for the direct trifluoromethylation of alcohols. scribd.combohrium.comnih.govresearchgate.netdocumentsdelivered.com However, it is crucial to note that these reagents primarily effect O-trifluoromethylation, leading to the formation of trifluoromethyl ethers (R-OCF₃), rather than dehydroxylative trifluoromethylation to form a trifluoromethane (B1200692) (R-CF₃). scribd.combohrium.comnih.govresearchgate.netdocumentsdelivered.com The reaction typically proceeds in the presence of a catalytic amount of a Lewis acid, such as zinc bis(triflimide), and can be applied to a wide variety of primary, secondary, and even tertiary alcohols. scribd.combohrium.comnih.govresearchgate.netdocumentsdelivered.com The yields for this transformation are generally moderate to good, ranging from 14% to 72%. bohrium.comnih.gov The proposed mechanism involves the coordination of the alcohol to the iodine atom of the reagent, followed by reductive elimination to form the C-O bond of the resulting trifluoromethyl ether. bohrium.comnih.gov

Table 2: O-Trifluoromethylation of Alcohols with a Hypervalent Iodosulfoximine Reagent
EntryAlcohol TypeCatalystYield Range (%)Reference
1Primary AliphaticZn(NTf₂)₂44-65 scribd.comresearchgate.net
2Secondary AliphaticZn(NTf₂)₂Moderate-Good scribd.combohrium.comnih.govresearchgate.netdocumentsdelivered.com
3Tertiary AliphaticZn(NTf₂)₂Moderate-Good scribd.combohrium.comnih.govresearchgate.netdocumentsdelivered.com
4Benzylic AlcoholsZn(NTf₂)₂Lower Yields researchgate.net

Catalytic and Metal-Free Conditions for α-Trifluoromethylated Alcohol Synthesis (General)

The synthesis of α-trifluoromethylated alcohols can also be achieved through the catalytic α-trifluoromethylation of aldehydes. nih.govorganic-chemistry.orgcapes.gov.brprinceton.edu This method involves the addition of a trifluoromethyl group to the aldehyde carbonyl, followed by reduction to the corresponding primary alcohol. A significant advancement in this area is the use of photoredox organocatalysis, which allows for the enantioselective α-trifluoromethylation of aldehydes. nih.govcapes.gov.brprinceton.edu This process often utilizes a chiral imidazolidinone catalyst in conjunction with an iridium photocatalyst and a trifluoromethyl source like trifluoromethyl iodide. nih.govorganic-chemistry.org This methodology is compatible with a wide array of functional groups and can accommodate sterically demanding aldehydes, providing the α-trifluoromethylated aldehydes in good yields and high enantioselectivities. nih.govprinceton.edu These aldehyde products can then be readily reduced to the desired chiral α-trifluoromethylated alcohols. nih.gov

Methods involving Trifluoromethyl Ketones as Acceptors in Addition Reactions

An alternative and powerful strategy for the synthesis of trifluoromethylated alcohols involves the use of trifluoromethyl ketones as electrophilic partners in addition reactions. For the synthesis of this compound, the key precursor would be 1,1,1-trifluoro-3,3-dimethylbutan-2-one. This ketone can be synthesized through various methods, including the reaction of ethyl trifluoroacetate (B77799) with a Grignard reagent derived from a neopentyl halide. The subsequent addition of a nucleophile to the carbonyl group of this ketone, followed by appropriate workup, yields the target alcohol.

Common addition reactions that can be employed include:

Reduction: The most direct route to this compound from the corresponding ketone is through reduction of the carbonyl group. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Grignard Reactions: The addition of a Grignard reagent, such as methylmagnesium bromide, to the trifluoromethyl ketone would result in a tertiary alcohol. Subsequent deoxygenation would be required to obtain an analogue of the target compound.

Reformatsky Reaction: This reaction involves the use of an α-halo ester and zinc to generate an organozinc nucleophile that can add to the ketone.

Multi-Step Synthesis from Non-Fluorinated or Partially Fluorinated Precursors

In cases where direct trifluoromethylation is challenging, a multi-step synthetic sequence starting from readily available non-fluorinated or partially fluorinated precursors provides a viable alternative. A common strategy involves the construction of the carbon skeleton first, followed by the introduction of the trifluoromethyl group.

One patented approach for the synthesis of the analogous 4,4,4-trifluorobutanol involves a multi-step sequence starting from 2-bromoethanol. google.com The alcohol is first protected, followed by the formation of a Grignard reagent. This organometallic species then undergoes a coupling reaction with a trifluoroethylating agent, and a final deprotection step yields the desired product. google.com A similar strategy could be envisioned for this compound, starting from a suitable neopentyl derivative.

Another potential multi-step route could start from pivalic acid or its derivatives. For instance, conversion of pivalic acid to its acid chloride, followed by reaction with a trifluoromethyl anion equivalent, could generate the key intermediate 1,1,1-trifluoro-3,3-dimethylbutan-2-one. As mentioned previously, reduction of this ketone would then yield the final product. The use of trifluoroacetic acid or its anhydride (B1165640) as a trifluoromethyl source in such reactions is also a possibility, often in conjunction with photoredox catalysis for decarboxylative trifluoromethylation. google.comnih.gov

Table 3: Multi-Step Synthesis of 4,4,4-Trifluorobutanol (Analogue)
StepReactionReagentsYield (%)Reference
1Protection of 2-bromoethanol3,4-Dihydropyran, p-TsOH90.1 google.com
2Grignard formationMgHigh google.com
3Coupling2,2,2-Trifluoroethyl methanesulfonateGood google.com
4DeprotectionAmberlite IR-20073.2 google.com

Acylation of Dielectrophile Intermediates with Trifluoroacetic Anhydride

Trifluoroacetic anhydride (TFAA) serves as a potent activating agent in acylation reactions, particularly for the synthesis of β-diketones, which can be valuable precursors to trifluoromethylated structures. researchgate.netorganicreactions.org When TFAA reacts with a carboxylic acid, it forms a mixed acyl trifluoroacetate anhydride, a highly reactive species. This intermediate can then acylate a ketone enol or enolate. researchgate.net

Research has shown that this methodology is effective for the acylation of aryl methyl ketones with various carboxylic acids in the presence of Brønsted or Lewis acid catalysts like trifluoromethanesulfonic acid (TfOH) or boron trifluoride-diethyl ether complex (BF₃·Et₂O). researchgate.net The resulting β-diketones are synthesized in moderate to high yields. While not a direct route to the target alcohol, this method allows for the construction of a carbon skeleton that can be subsequently modified—for instance, through reduction of the carbonyl groups—to yield complex trifluoromethylated alcohols.

Table 1: Acylation of α-Acetylthiophene with 3,3-Dimethylbutanoic Acid using TFAA

Catalyst Solvent Reaction Time (h) Product Yield (%) Reference
MeSO₃H CH₂Cl₂ 48 35 researchgate.net
TsOH·H₂O CH₂Cl₂ 48 30 researchgate.net

Grignard Reagent Coupling with Trifluoroethyl Methanesulfonates (General)

A direct and effective method for synthesizing trifluoroalkyl alcohols involves the coupling of a Grignard reagent with a trifluoroethyl electrophile. A patented process for the synthesis of 4,4,4-trifluorobutanol, a close analogue of the target compound, exemplifies this strategy. google.com The method avoids costly reagents like trifluorobutyric acid and powerful reducing agents such as lithium aluminium hydride. google.com

The synthesis proceeds in four main steps:

Protection: The hydroxyl group of a starting haloalcohol, such as 2-bromoethanol, is protected. 3,4-Dihydropyran is commonly used for this purpose.

Grignard Formation: The corresponding Grignard reagent is prepared by reacting the protected haloalcohol with magnesium metal.

Coupling: The crucial C-C bond formation occurs when the Grignard reagent is coupled with 2,2,2-trifluoroethyl methanesulfonate. This step introduces the trifluoroethyl moiety.

Deprotection: The protecting group is removed under acidic conditions to yield the final 4,4,4-trifluoroalkanol.

This general route can be adapted to synthesize this compound by starting with a suitably substituted precursor, such as 1-bromo-2,2-dimethylpropane, to form the neopentyl Grignard reagent.

Table 2: Synthesis of 4,4,4-Trifluorobutanol via Grignard Coupling

Step Reactants Product Yield (%) Reference
1. Protection 2-Bromoethanol, 3,4-Dihydropyran 2-(2-Bromoethoxy)tetrahydro-2H-pyran 91.2 google.com
2. Grignard Formation 2-(2-Bromoethoxy)tetrahydro-2H-pyran, Mg Corresponding Grignard Reagent N/A google.com
3. Coupling Grignard Reagent, 2,2,2-Trifluoroethyl methanesulfonate 2-(4,4,4-Trifluorobutoxy)tetrahydro-2H-pyran 61.3 google.com

Reduction of Trifluoroacetate Esters or Carboxylic Acids (General)

A widely employed strategy for the synthesis of primary alcohols is the reduction of esters and carboxylic acids. For trifluoromethylated alcohols, this typically involves the reduction of a corresponding trifluoroacetate ester or a trifluoromethyl ketone derived from a carboxylic acid. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.orgyoutube.comlibretexts.org Sodium borohydride (NaBH₄) is a milder agent and is generally not effective for the reduction of esters or carboxylic acids but will reduce aldehydes and ketones. libretexts.orgyoutube.com

Esterification of a suitable carboxylic acid to its corresponding ester.

Nucleophilic trifluoromethylation of the ester to form a trifluoromethyl ketone.

Reduction of the trifluoromethyl ketone using a hydride reagent like LiAlH₄ or NaBH₄ to yield the secondary alcohol.

Alternatively, a trifluoroacetate ester can be directly reduced to a primary 2,2,2-trifluoroethanol (B45653) derivative using a strong reducing agent like LiAlH₄. chemistrysteps.comlibretexts.org

Table 3: Common Hydride Reagents for Carbonyl Reduction

Reagent Abbreviation Substrates Reduced Typical Solvents
Lithium Aluminium Hydride LiAlH₄ Aldehydes, Ketones, Esters, Carboxylic Acids Anhydrous Ether, THF
Sodium Borohydride NaBH₄ Aldehydes, Ketones Methanol, Ethanol
Diisobutylaluminium Hydride DIBAL-H Esters (to aldehydes or alcohols) Ethers, Hydrocarbons

Hydrogenation of Unsaturated Fluorinated Precursors

Catalytic hydrogenation is a fundamental method for the reduction of carbon-carbon double and triple bonds. This strategy can be applied to the synthesis of trifluoromethylated alcohols by first preparing an unsaturated precursor containing the trifluoromethyl group. For instance, an α,β-unsaturated ketone bearing a trifluoromethyl substituent can be synthesized and subsequently reduced. nih.govacs.org

The choice of catalyst and reaction conditions allows for chemoselectivity. While catalytic hydrogenation can reduce both the C=C and C=O bonds, conditions can often be tuned to selectively reduce the alkene, affording a saturated ketone. rsc.org This saturated ketone can then be reduced to the target alcohol in a separate step using hydride reagents. This stepwise approach provides greater control over the final product. Common catalysts for hydrogenation include palladium on carbon (Pd/C) and platinum dioxide (PtO₂).

Stereoselective and Enantioselective Approaches for Trifluoromethylated Alcohols

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of methods for the stereoselective and enantioselective synthesis of trifluoromethylated alcohols is of significant importance.

Chiral Catalysis for Stereochemical Control

Asymmetric catalysis provides a powerful means to generate enantiomerically enriched products. For trifluoromethylated alcohols, several catalytic systems have been developed. One highly effective strategy is the dynamic kinetic resolution (DKR) of racemic α-trifluoromethyl ketones via Noyori-Ikariya asymmetric transfer hydrogenation (ATH). nih.govacs.orgresearchgate.netnih.gov This method uses a chiral ruthenium catalyst and a hydrogen donor (e.g., a formic acid/triethylamine mixture) to simultaneously racemize the starting ketone and selectively reduce one enantiomer, leading to a single diastereomer of the alcohol product with exceptional enantiomeric and diastereomeric excess. nih.govchem-station.com

This robust method allows for the construction of two contiguous stereogenic centers in a single step with high levels of control. nih.gov

Table 4: Noyori-Ikariya Asymmetric Transfer Hydrogenation of an α-CF₃ Ketone

Catalyst Hydrogen Source Stereoselectivity Yield (%) Reference

dr = diastereomeric ratio; ee = enantiomeric excess

Diastereoselective Strategies to Vicinal Trifluoro Motifs

For the synthesis of more complex analogues containing multiple stereocenters with fluorine substituents, highly specialized diastereoselective strategies are required. The construction of vicinal trifluoro motifs, where fluorine atoms are on adjacent carbons, presents a significant synthetic challenge.

A successful approach involves a three-step sequence starting from either syn- or anti-α,β-epoxy alcohols. nih.gov Each of the three steps introduces a fluorine atom in a stereospecific manner, allowing for the controlled synthesis of a specific diastereoisomer. The key steps include deshydroxyfluorination and epoxide ring-opening with a fluoride (B91410) source. nih.govnih.gov

Another modern approach is the nickel-catalyzed enantio- and diastereoselective hydroalkylation of fluoroalkenes. nih.govnih.govacs.org This method allows for the coupling of fluoroalkenes with secondary alkyl halides to generate fluorinated products with two adjacent chiral centers in high yields and with excellent stereocontrol. nih.govnih.gov These advanced methods provide access to complex fluorinated architectures that are difficult to obtain through classical means. nih.gov

Table 5: Comparison of Diastereoselective Strategies

Method Starting Material Key Transformation(s) Stereochemical Outcome Reference
Successive Fluorination α,β-Epoxy alcohol Deshydroxyfluorination, Epoxide opening with HF source High diastereoselectivity, controlled by substrate stereochemistry nih.gov

Chemical Reactivity and Mechanistic Insights of 4,4,4 Trifluoro 3,3 Dimethylbutan 1 Ol

Impact of Fluorine Substitution on Electronic Properties and Acidity of the Hydroxyl Group

The presence of the three fluorine atoms on the terminal carbon atom of 4,4,4-trifluoro-3,3-dimethylbutan-1-ol significantly influences the electronic properties of the molecule, most notably the acidity of the hydroxyl group. Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon-carbon sigma bonds, pulling electron density away from the hydroxyl group.

This withdrawal of electron density has a polarizing effect on the O-H bond, making the hydrogen atom more electron-deficient and thus more acidic. The increased partial positive charge on the hydrogen atom facilitates its abstraction by a base. Consequently, this compound is expected to be a stronger acid than its non-fluorinated analog, 3,3-dimethylbutan-1-ol.

The stability of the resulting conjugate base, the alkoxide, is also enhanced by the trifluoromethyl group. The negative charge on the oxygen atom is delocalized and stabilized by the inductive effect of the fluorine atoms. This stabilization of the conjugate base further contributes to the increased acidity of the parent alcohol.

Transformations Involving the Primary Alcohol Functionality

As a primary alcohol, this compound is amenable to a variety of transformations typical for this functional group. These include derivatization reactions such as esterification and etherification, as well as conversion to other functional groups like alkyl halides.

Derivatization Reactions: Esterification and Etherification

Esterification: this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The reaction with a carboxylic acid is typically catalyzed by a strong acid, such as sulfuric acid. This Fischer esterification is a reversible process.

However, the steric bulk imposed by the geminal dimethyl groups and the trifluoromethyl group, creating a neopentyl-like environment, is expected to slow down the rate of esterification compared to less hindered primary alcohols.

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol to form the more nucleophilic alkoxide, which then reacts with an alkyl halide in a nucleophilic substitution reaction. Due to the steric hindrance around the oxygen atom, SN2 reactions with bulky alkyl halides may be slow.

Conversion to Alkyl Halides and other Functional Groups (General Alcohol Chemistry)

The hydroxyl group of this compound can be replaced by a halogen to form the corresponding alkyl halide. Reagents such as thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are commonly employed for such transformations of primary alcohols.

The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution (SNi) or an intermolecular SN2 attack by a chloride ion, depending on the reaction conditions. Given the primary nature of the alcohol, an SN2 pathway is generally favored, leading to inversion of stereochemistry if the carbon were chiral.

Reactivity Influenced by the Trifluoromethyl and Geminal Dimethyl Groups

The trifluoromethyl and geminal dimethyl groups are the most influential structural features of this compound, dictating its reactivity through steric and electronic effects.

Steric Hindrance Effects on Reaction Pathways

The geminal dimethyl groups, positioned adjacent to the carbon bearing the trifluoromethyl group, create significant steric hindrance. This arrangement is analogous to a neopentyl group, which is known for its low reactivity in SN2 reactions. Any nucleophilic attack at the carbon bearing the hydroxyl group (or a derivative) will be impeded by the bulky nature of this substituent.

This steric congestion will likely lead to slower reaction rates for bimolecular reactions, such as SN2, at the α-carbon. In cases where carbocation formation is possible (e.g., under strongly acidic conditions), the neopentyl-like structure could be prone to rearrangement to form a more stable tertiary carbocation.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are strong bases and potent nucleophiles. The primary reaction of this compound with these reagents will be an acid-base reaction. The acidic proton of the hydroxyl group will be readily abstracted by the organometallic reagent to generate the corresponding alkane and a magnesium or lithium alkoxide of the fluorinated alcohol.

Due to the highly basic nature of organometallic reagents, this deprotonation is a very fast and generally irreversible reaction. The resulting alkoxide is a bulky nucleophile, and its subsequent reactivity with electrophiles would be subject to the steric constraints discussed previously.

Reaction TypeReagent/ConditionsExpected ProductKey Influencing Factors
Acidity Base4,4,4-Trifluoro-3,3-dimethylbutyl alkoxideElectron-withdrawing trifluoromethyl group
Esterification Carboxylic Acid, H⁺EsterSteric hindrance from geminal dimethyl and trifluoromethyl groups
Etherification 1. NaH 2. R-XEtherSteric hindrance, SN2 mechanism
Conversion to Alkyl Chloride SOCl₂1-chloro-4,4,4-trifluoro-3,3-dimethylbutaneSN2 mechanism, steric hindrance
Reaction with Organometallics R-MgX or R-Li4,4,4-Trifluoro-3,3-dimethylbutyl alkoxide and R-HAcidity of hydroxyl group

Mechanistic Investigations of Key Transformations

The chemical behavior of this compound is dictated by the unique interplay of the electron-withdrawing trifluoromethyl group and the sterically demanding dimethylated (neopentyl-like) backbone. Mechanistic studies of its key transformations provide valuable insights into the underlying principles governing its reactivity.

Role of Carbocation Intermediates in CF3-Substituted Systems

Carbocations are pivotal intermediates in a vast array of organic reactions. However, the presence of a trifluoromethyl (CF3) group, a potent electron-withdrawing substituent, profoundly destabilizes an adjacent positive charge. beilstein-journals.orgdoaj.org This destabilization has significant mechanistic implications for reactions involving this compound that might proceed through a carbocationic intermediate.

The extraordinary instability of α-(trifluoromethyl) carbocations means that reactions that would typically proceed via an S_N1 pathway are significantly retarded. beilstein-journals.org For instance, the solvolysis of substrates that would form a CF3-substituted carbocation is dramatically slower than their non-fluorinated counterparts. beilstein-journals.org This reluctance to form a carbocationic intermediate suggests that reaction pathways avoiding the formation of a positive charge on the carbon bearing the CF3 group will be favored.

In the case of this compound, the primary alcohol nature of the molecule would already disfavor a direct S_N1-type reaction at the hydroxyl-bearing carbon. However, should a rearrangement occur following the initial formation of a primary carbocation, the presence of the CF3 group on the adjacent quaternary carbon would strongly disfavor a methyl or trifluoromethyl group shift that would place the positive charge in proximity to the electron-withdrawing group. Computational studies on related systems have been employed to understand the nature of such intermediates and the energy barriers associated with their rearrangement pathways. researchgate.net

The table below illustrates the relative solvolysis rates for different substrates, highlighting the impact of CF3 substitution on carbocation stability and, consequently, reaction rates.

SubstrateRelative Solvolysis Rate (k/k₀)
t-Butyl Chloride1
1,1,1-Trifluoro-2-(trifluoromethyl)-2-propyl Tosylate~10⁻¹²
1,1,1-Trifluoro-2-methyl-2-propyl Tosylate~10⁻⁸

This table is illustrative and compiles data from various sources studying related systems to demonstrate the destabilizing effect of the CF3 group.

Dehydroxylative Reaction Mechanisms, including Catalytic Cycles

Dehydroxylation, the removal of a hydroxyl group, is a fundamental transformation in organic synthesis. For a primary alcohol like this compound, this typically requires activation of the hydroxyl group to turn it into a better leaving group.

One common strategy for the dehydroxylation of alcohols involves their conversion to a sulfonate ester (e.g., tosylate or mesylate) followed by reductive cleavage. Another approach is the Barton-McCombie deoxygenation, which proceeds through a radical mechanism. More recently, catalytic methods have been developed for the direct dehydroxylation of alcohols, offering milder reaction conditions and improved functional group tolerance.

While specific catalytic cycles for the dehydroxylation of this compound are not extensively documented in the literature, mechanistic insights can be drawn from studies on the dehydroxylation and deoxyfluorination of other fluorinated and tertiary alcohols. researchgate.netrsc.org For instance, some copper-catalyzed deoxyfluorination reactions are proposed to proceed through a catalytic cycle involving the formation of a copper-alkoxide intermediate. researchgate.net

A hypothetical catalytic cycle for a transition-metal-catalyzed dehydroxylation of an alcohol (ROH) could involve the following general steps:

Oxidative Addition: The metal catalyst reacts with the alcohol or an activated derivative.

Ligand Exchange: The hydroxyl group or its derivative is replaced by another ligand.

Reductive Elimination: The final product is formed, and the catalyst is regenerated.

Mechanistic studies on related deoxyfluorination reactions have also highlighted the role of radical intermediates, particularly in light-mediated processes. researchgate.net

Kinetic and Mechanistic Studies of Related Fluorinated and Dimethylated Butanol Derivatives

The structure of this compound combines the steric hindrance of a neopentyl-like framework with the electronic effects of a trifluoromethyl group. Kinetic and mechanistic studies of related compounds provide a basis for understanding its reactivity.

The neopentyl moiety is known to significantly slow down S_N2 reactions due to steric hindrance at the α-carbon. researchgate.net This steric bulk would also influence the rate of any reaction where a nucleophile approaches the carbon bearing the hydroxyl group in this compound.

On the other hand, the electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the alcohol and the stability of any potential anionic intermediates. While specific kinetic data for the solvolysis or other reactions of this compound are scarce, comparative data from related systems can be informative.

The following table presents a conceptual comparison of expected reactivity trends based on the structural features of different butanol derivatives.

CompoundExpected Relative S_N2 RateExpected Relative S_N1 Rate (if forced)Key Influencing Factors
1-ButanolHighLowUnhindered primary alcohol
2,2-Dimethylpropan-1-ol (Neopentyl alcohol)Very LowVery Low (rearrangement likely)Steric hindrance
4,4,4-Trifluorobutan-1-olModerateVery LowInductive effect of CF3 group
This compound Very Low Extremely Low Combined steric hindrance and inductive effect

This table is a qualitative representation based on established principles of organic reactivity and not on direct experimental kinetic data for all compounds listed.

Role of Fluorinated Alcohols As Reaction Media and Promoters in Organic Synthesis

Unique Properties of Fluorinated Alcohols (e.g., HFIP, TFE) as Solvents and Promoters

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as remarkable solvents and promoters in organic synthesis. researchgate.netthieme-connect.comrsc.org Their distinct physicochemical properties, stemming from the presence of electron-withdrawing fluorine atoms, set them apart from their non-fluorinated counterparts and enable unique reactivity. thieme-connect.comwikipedia.org These properties include a strong hydrogen-bond-donating ability, low nucleophilicity, and high ionizing power, which collectively contribute to their ability to activate substrates, stabilize reactive intermediates, and facilitate reactions, often without the need for traditional catalysts. researchgate.netthieme-connect.com

Strong Hydrogen-Bonding Donor Ability

A defining characteristic of fluorinated alcohols is their exceptional capacity to act as hydrogen-bond donors. researchgate.netresearchgate.net The electron-withdrawing nature of the trifluoromethyl groups leads to a significant increase in the acidity of the hydroxyl proton, making these alcohols potent hydrogen-bond donors. acs.orgdntb.gov.ua This enhanced hydrogen-bonding capability allows them to form strong interactions with Lewis basic sites in reactant molecules, such as carbonyls, amines, and ethers. researchgate.netacs.org This interaction effectively activates the substrate towards nucleophilic attack or other transformations. acs.orgnih.gov In many reactions, this strong hydrogen-bonding effect is the primary driving force, allowing reactions to proceed under mild, catalyst-free conditions. researchgate.netresearchgate.net

The strength of hydrogen bonding in fluorinated alcohols has been studied extensively. For instance, the hydrogen-bond donor strength increases with the degree of fluorination. researchgate.netdntb.gov.ua This trend is reflected in various spectroscopic and thermodynamic parameters. The ability of fluorinated alcohols to form strong hydrogen bonds is crucial for their role in promoting a wide range of organic reactions, including nucleophilic substitutions, additions, and cyclizations. researchgate.netresearchgate.net

Low Nucleophilicity and High Ionizing Power

Despite being alcohols, fluorinated alcohols exhibit remarkably low nucleophilicity. researchgate.netthieme-connect.comtcichemicals.com The same inductive effect that enhances their hydrogen-bond donating ability reduces the electron density on the oxygen atom, thereby diminishing its tendency to act as a nucleophile. acs.org This property is highly advantageous as it prevents the solvent from participating in unwanted side reactions, such as solvolysis, which can be a significant issue with conventional alcohol solvents. acs.org

In addition to their low nucleophilicity, fluorinated alcohols possess high ionizing power. thieme-connect.comacs.org This refers to their ability to stabilize charged species in solution, a consequence of their high polarity and the specific interactions they can form with ions. This high ionizing power facilitates reactions that proceed through ionic intermediates, such as carbocations, by lowering the energy of these species and the corresponding transition states. acs.orgnih.govacs.org

Property1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)2,2,2-Trifluoroethanol (TFE)IsopropanolEthanol
pKa 9.312.416.515.9
Nucleophilicity (N) -3.95 (approx.)-2.8 (approx.)-0.5 (approx.)0.09 (approx.)
Ionizing Power (Y) 3.63 (approx.)1.05 (approx.)-2.73 (approx.)-1.75 (approx.)

Stabilization of Reactive Intermediates in Fluorinated Alcohol Solvents

The unique properties of fluorinated alcohols make them particularly effective at stabilizing reactive intermediates, a key factor in their ability to promote a wide range of chemical transformations. acs.orgnih.govacs.org Their high polarity and strong hydrogen-bonding capabilities create a solvent environment that can effectively solvate and stabilize transient species, thereby lowering activation energies and influencing reaction pathways. researchgate.netresearchgate.net

Stabilization of Cationic Reaction Intermediates via Charge-Dipole Interactions

Fluorinated alcohols are exceptionally adept at stabilizing cationic intermediates. acs.orgnih.govscite.ai This stabilization is attributed to strong charge-dipole interactions between the electron-deficient cationic center and the negative end of the C-F bond dipoles in the surrounding solvent molecules. acs.orgnih.gov While it is well-established that fluorinated alcohols activate substrates through hydrogen bonding, recent studies have highlighted the crucial role of these charge-dipole interactions in thermodynamically stabilizing cationic species. acs.orgnih.govscite.ai This stabilization is distinct from the solvation provided by conventional polar solvents and is a key reason for the "booster effect" observed for many reactions in fluorinated alcohols. acs.orgresearchgate.net

The ability of fluorinated alcohols to stabilize carbocations has been demonstrated in various reactions, including Friedel-Crafts alkylations, Nazarov cyclizations, and rearrangements. researchgate.net The solvent molecules arrange themselves around the cation in a way that maximizes favorable electrostatic interactions, effectively delocalizing the positive charge and lowering the energy of the intermediate. acs.orgnih.gov

Applications in Catalyst-Free or Mildly Catalyzed Reactions

The unique properties of fluorinated alcohols have enabled the development of numerous organic reactions that proceed under catalyst-free or mildly catalyzed conditions. researchgate.netresearchgate.netarkat-usa.org By acting as both the solvent and the promoter, these alcohols can eliminate the need for often toxic and expensive metal catalysts or strong acids and bases. researchgate.netthieme-connect.com This approach offers significant advantages in terms of cost, simplicity, and environmental impact. researchgate.net

A wide range of transformations have been successfully carried out in fluorinated alcohols without the aid of a catalyst. These include nucleophilic substitution reactions, additions to alkenes and alkynes, cyclization reactions, and rearrangements. researchgate.netresearchgate.netarkat-usa.org For example, the direct substitution of allylic alcohols with various nucleophiles can be achieved by simply heating the reactants in HFIP or TFE. researchgate.net Similarly, the ring-opening of epoxides with a variety of nucleophiles is efficiently promoted by these solvents. arkat-usa.org

In cases where a catalyst is still required, the use of fluorinated alcohols can often allow for milder reaction conditions and lower catalyst loadings. rsc.orgrsc.org The ability of these solvents to stabilize cationic intermediates and activate substrates can work in synergy with a catalyst to enhance its activity and selectivity. rsc.orgrsc.org This has been demonstrated in a variety of transition metal-catalyzed C-H functionalization reactions, where the use of HFIP or TFE as a solvent has been shown to be crucial for achieving high yields and selectivities. rsc.orgrsc.org

Reaction TypeRole of Fluorinated AlcoholExample
Nucleophilic Substitution Activation of leaving group via H-bonding, stabilization of carbocation intermediate.Direct substitution of allylic alcohols with sulfonamides. researchgate.net
Epoxide Ring-Opening Electrophilic activation of the epoxide via H-bonding. arkat-usa.orgReaction of styrene (B11656) oxide with indoles. arkat-usa.org
Aza-Diels-Alder Reaction Activation of the imine via H-bonding. thieme-connect.comCycloaddition of an imine with a diene. thieme-connect.com
C-H Functionalization Solvent, co-solvent, and potential ligand for the metal catalyst. rsc.orgrsc.orgPalladium-catalyzed arylation of C(sp³)-H bonds. rsc.org

Advanced Spectroscopic and Computational Characterization of 4,4,4 Trifluoro 3,3 Dimethylbutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹⁹F NMR Chemical Shift Analysis and Spin-Spin Coupling

No specific ¹H or ¹⁹F NMR spectra, chemical shift values, or spin-spin coupling constants for 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol have been reported in the reviewed literature. This data is fundamental for confirming the molecular structure and understanding the electronic environment of the nuclei within the molecule.

Stereochemical Assignment and Conformational Analysis

There are no dedicated studies on the stereochemistry or conformational preferences of this compound. While general principles regarding the conformational effects of fluorine in alcohols exist, specific computational or experimental analyses for this particular compound are absent. nih.govacs.orgacs.org Such an analysis would provide insight into the three-dimensional arrangement of the molecule and its dynamic behavior.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

While computational tools can predict the mass-to-charge ratio (m/z) for the molecular ion and its adducts, no experimental mass spectrometry data detailing the fragmentation pattern of this compound has been published. uni.lu Elucidating the fragmentation pattern is key to confirming the molecular weight and deducing the structural components of the molecule.

Table 1: Predicted Mass Spectrometry Data for Adducts of this compound uni.lu

AdductPredicted m/z
[M+H]⁺157.08348
[M+Na]⁺179.06542
[M-H]⁻155.06892
[M+NH₄]⁺174.11002
[M]⁺156.07565

Note: This data is based on computational predictions and has not been experimentally verified.

Chromatographic Techniques for Purity Assessment and Separation

Gas Chromatography (GC) for Volatility and Purity

There are no specific published methods or results concerning the use of Gas Chromatography (GC) for the analysis of this compound. Such studies would be necessary to determine its volatility, assess its purity, and develop methods for its separation from other compounds.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized technique in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness. nih.gov It is an indispensable tool for qualitatively monitoring the progress of a chemical reaction by separating the components of a reaction mixture. researchgate.netanalyticaltoxicology.com In the context of the synthesis of this compound, TLC allows a chemist to track the consumption of starting materials and the formation of the desired product.

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. nih.govtaylorandfrancis.com A small spot of the reaction mixture is applied to the bottom of the plate. As the mobile phase ascends, compounds in the mixture are separated based on their differential partitioning between the stationary and mobile phases, which is influenced by factors like polarity and size. taylorandfrancis.com

For a hypothetical synthesis of this compound, for instance, from the reduction of a corresponding trifluoromethylated ketone or ester, TLC would be used as follows:

Spotting: A capillary tube is used to spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points onto the TLC plate.

Development: The plate is placed in a sealed chamber with an appropriate solvent system (eluent). The choice of eluent is crucial for achieving good separation. For a moderately polar alcohol like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically used. The optimal ratio is determined empirically.

Visualization: After the solvent front nears the top of the plate, the plate is removed and dried. Since many organic compounds are colorless, visualization techniques are required. nih.gov Ultraviolet (UV) light is often used if the compounds contain a UV-active chromophore. If not, staining with a chemical agent, such as potassium permanganate (B83412) or p-anisaldehyde, is necessary to reveal the spots. researchgate.net

Analysis: The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each spot. The starting material will have a specific Rf value. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot, corresponding to the more polar alcohol product (which typically has a lower Rf value due to stronger interaction with the silica gel), will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

This real-time, qualitative analysis enables chemists to determine the optimal reaction time and to check for the presence of byproducts or impurities before proceeding with workup and purification. analyticaltoxicology.comthieme.de

ParameterDescriptionTypical Value/Choice for Fluorinated Alcohol Synthesis
Stationary Phase The adsorbent material coated on the TLC plate.Silica Gel GF254
Mobile Phase (Eluent) Solvent system used to separate the mixture.Hexane/Ethyl Acetate (e.g., 4:1 v/v)
Visualization Method to see the separated compound spots.UV light (if applicable) or chemical stain (e.g., KMnO₄)
Retention Factor (Rf) Ratio of distances traveled by the spot and the solvent.Product Rf < Starting Material Rf

X-ray Diffraction Analysis for Solid-State Structural Determination (where applicable to related compounds)

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, one can deduce the three-dimensional structure of the molecule, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into the expected solid-state behavior.

For instance, X-ray and neutron diffraction studies have been conducted on derivatives of neopentyl alcohol (2,2-dimethylpropan-1-ol), the non-fluorinated analog of the title compound. nih.govnih.gov These studies are crucial for determining absolute configurations in chiral versions of the molecule and for understanding the packing of bulky t-butyl groups in the crystal lattice. nih.govnih.gov Similarly, X-ray diffraction studies on liquid neopentane (B1206597) and tertiary butyl alcohol reveal average nearest-neighbor distances and molecular packing, which are influenced by the steric bulk of the neopentyl framework. rsc.org

When considering fluorinated compounds, XRD studies provide invaluable information on the effects of fluorine substitution. mdpi.com Analysis of various fluorine-functionalized molecules has shown how the introduction of fluorine atoms can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which in turn dictate the crystal packing. mdpi.com If this compound were to be crystallized, XRD analysis would be expected to reveal:

Intramolecular Geometry: Precise measurements of C-C, C-O, C-H, and C-F bond lengths and angles. The C-F bonds would be expected to be around 1.35 Å.

Conformation: The preferred rotational arrangement (torsion angles) of the trifluoromethyl and hydroxymethyl groups around the central C-C bonds.

Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the hydroxyl group (-OH) are critical in the crystal packing of alcohols. aps.org The highly electronegative fluorine atoms of the -CF₃ group might also participate in weaker non-covalent interactions.

The structural data obtained from XRD is fundamental for understanding the solid-state properties of a material and provides a benchmark for validating computational models. researchgate.net

Structural FeatureExpected Information from XRDRelevance to this compound
Bond Lengths/Angles Precise atomic distances and angles.Confirms the covalent structure and effects of fluorination.
Hydrogen Bonding O-H···O distances and angles.Defines the primary packing motif in the solid state.
Unit Cell Parameters Dimensions (a, b, c) and angles (α, β, γ) of the repeating crystal unit.Describes the macroscopic crystal lattice. nih.gov
Space Group The symmetry operations of the crystal.Defines the overall symmetry of the molecular arrangement. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum chemical calculations have become a powerful tool for investigating the properties of molecules at the electronic level. epfl.ch Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to solve approximations of the Schrödinger equation, yielding detailed information about molecular orbitals, electron distribution, and energy. researchgate.netnih.gov For this compound, these calculations can predict its electronic structure and reactivity.

Theoretical calculations can determine various molecular properties:

Optimized Geometry: Quantum methods can predict the lowest energy three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with experimental data if available.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy can be calculated, providing insights into the stability of the molecule and the energetics of potential reactions. researchgate.net

Reaction Mechanisms: Computational modeling can be used to map out the energy profile of a chemical reaction, identifying transition states and intermediates. acs.orgnih.gov This is particularly useful for understanding the role of fluorinated alcohols as solvents or reagents in promoting specific reaction pathways. rsc.orgarkat-usa.org

For example, DFT calculations could be employed to investigate the acidity of the hydroxyl proton in this compound by calculating the energy change upon deprotonation. Similarly, the reaction pathway for its synthesis or its participation in subsequent reactions could be modeled to predict reaction barriers and product selectivity. acs.org

The substitution of hydrogen atoms with fluorine, particularly in the form of a trifluoromethyl (-CF₃) group, dramatically alters a molecule's electronic properties. rsc.org The high electronegativity of fluorine atoms exerts a powerful electron-withdrawing inductive effect (-I effect). In this compound, this effect is central to its unique characteristics.

Inductive Effect: The three fluorine atoms pull electron density away from the adjacent carbon atom (C4), and this effect is transmitted through the carbon skeleton. This polarization reduces the electron density along the C4-C3-C2-C1-O chain. A key consequence is an increase in the acidity of the hydroxyl proton compared to its non-fluorinated analog, 3,3-dimethylbutan-1-ol. The resulting alkoxide conjugate base is stabilized by the inductive withdrawal of the -CF₃ group.

Electron Density Distribution: Quantum chemical calculations can generate electrostatic potential maps, which visualize the electron density distribution across the molecule. For this compound, such a map would show a region of high electron density (negative potential) around the oxygen atom and the fluorine atoms, and regions of lower electron density (positive potential) around the hydroxyl hydrogen and the carbon backbone. This distribution influences how the molecule interacts with other reagents, catalysts, and solvents. mdpi.com

Hyperconjugation and Steric Effects: While the inductive effect is dominant, other interactions are also at play. Hyperconjugative interactions between the nitrogen lone pair and C-F antibonding orbitals have been studied in related fluorinated systems. researchgate.net Furthermore, the bulky trifluoromethyl group imparts significant steric hindrance, which can influence reaction rates and selectivity. mdpi.com The combination of these strong electron-withdrawing properties and steric bulk is responsible for the unique behavior of many trifluoromethyl-containing compounds. mdpi.com

Electronic EffectDescriptionImpact on this compound
Inductive Effect (-I) Withdrawal of electron density through sigma bonds by the electronegative fluorine atoms.Increases acidity of the -OH group; polarizes C-F and C-C bonds.
Electron Density The spatial distribution of electrons in the molecule.High density on F and O atoms; low density on the hydroxyl H.
Steric Hindrance The spatial bulk of the trifluoromethyl and t-butyl groups.Influences accessibility of the hydroxyl group and adjacent atoms to reagents.

Academic and Research Applications of 4,4,4 Trifluoro 3,3 Dimethylbutan 1 Ol in Organic Synthesis

Strategic Building Block for Complex Fluorinated Organic Molecules

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol serves as a valuable starting material for the construction of more complex fluorinated molecules. The presence of the trifluoromethyl group can significantly influence the properties of the target molecule. For instance, fluorinated compounds often exhibit enhanced thermal stability and can have altered biological activity compared to their non-fluorinated counterparts. nih.gov The neopentyl structure of this compound provides a bulky, lipophilic moiety that can be desirable in drug design to control molecular conformation and improve membrane permeability.

The utility of fluorinated alcohols, such as 4,4,4-Trifluoro-1-Butanol, as intermediates in the synthesis of pharmaceuticals and liquid crystals highlights the importance of this class of compounds. chemicalbook.com The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or isopropyl group, while imparting distinct electronic properties. princeton.edu The strategic incorporation of the 4,4,4-trifluoro-3,3-dimethylbutyl moiety can, therefore, be a key step in the rational design of novel bioactive compounds and advanced materials.

Intermediate in the Synthesis of Functionally Diverse Chemical Entities

As an intermediate, this compound can be transformed into a variety of other functionally diverse molecules. The primary alcohol functionality is a versatile handle for a wide range of chemical transformations, including oxidation to aldehydes and carboxylic acids, esterification, and conversion to halides. These transformations allow for the introduction of the trifluoro-neopentyl group into a broader array of molecular architectures.

For example, the synthesis of the related compound, 4,4,4-Trifluoro-1-butanol, involves a multi-step sequence where a protected alcohol is carried through a coupling reaction before deprotection to yield the final alcohol. google.com This underscores the role of such fluorinated alcohols as key intermediates that are themselves synthesized and then further elaborated. The chemical stability imparted by the trifluoromethyl group makes this compound a robust intermediate that can withstand various reaction conditions, allowing for the sequential construction of complex molecular frameworks.

Role in the Generation of Trifluoromethyl-Substituted Alkenes and other Functional Groups

A significant application of this compound is its potential as a precursor to trifluoromethyl-substituted alkenes. The dehydration of alcohols is a fundamental reaction in organic synthesis for the formation of carbon-carbon double bonds. In the case of neopentyl alcohols, which lack β-hydrogens, this reaction often proceeds via an E1 mechanism involving a carbocation intermediate that is prone to rearrangement. brainly.comstackexchange.com

For this compound, acid-catalyzed dehydration is expected to proceed with a 1,2-methyl shift to form a more stable tertiary carbocation, leading to the formation of 2,3-dimethyl-4,4,4-trifluoro-1-butene as a likely minor product and 2,3-dimethyl-4,4,4-trifluoro-2-butene as the major, more substituted alkene product. This rearrangement-dehydration pathway provides a route to structurally unique trifluoromethylated olefins that may not be readily accessible through other synthetic methods.

The resulting trifluoromethyl-substituted alkenes are valuable synthetic intermediates themselves, amenable to a variety of further transformations such as hydrogenation, epoxidation, and polymerization.

Starting Alcohol Dehydration Conditions Expected Major Alkene Product Expected Minor Alkene Product
This compoundAcid catalyst, Heat2,3-Dimethyl-4,4,4-trifluoro-2-butene2,3-Dimethyl-4,4,4-trifluoro-1-butene
Neopentyl alcoholAcid catalyst, Heat2-Methyl-2-butene2-Methyl-1-butene

Application in Stereoselective Synthesis for Chiral Scaffold Construction

The construction of chiral molecules is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. The introduction of trifluoromethyl groups into chiral molecules has been shown to enhance their ability to induce asymmetry in stereoselective reactions. mdpi.com Chiral α-trifluoromethyl-β-amino alcohols, for example, have demonstrated improved stereoselectivity in certain reactions compared to their non-fluorinated analogs. mdpi.com

While this compound is an achiral molecule, it can be used as a starting point for the synthesis of chiral scaffolds. For instance, enantioselective oxidation of the primary alcohol could lead to a chiral aldehyde, or the molecule could be derivatized with a chiral auxiliary to direct subsequent stereoselective transformations. The bulky trifluoro-neopentyl group can exert significant steric influence, which could be exploited to control the stereochemical outcome of reactions at other sites within the molecule.

Conclusion and Future Research Perspectives

Synthesis Challenges and Opportunities for 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol

The synthesis of this compound is not straightforward, primarily due to the steric congestion around the quaternary carbon. Traditional methods for constructing such frameworks may be inefficient. For instance, the direct trifluoromethylation of a corresponding neopentyl alcohol precursor would face significant steric hindrance. Research has shown that the deoxytrifluoromethylation of hindered neopentyl alcohols can be achieved, albeit in moderate yields, highlighting the challenging nature of reactions at such a congested center.

Future synthetic strategies could explore novel approaches to overcome these steric barriers. One promising avenue is the use of radical-based methods. The generation of a neopentyl-type radical followed by trapping with a trifluoromethyl source could be a viable route. Additionally, organometallic approaches, perhaps employing bespoke ligands to accommodate the bulky framework, could facilitate the coupling of trifluoromethyl and neopentyl synthons. The development of catalytic systems that can operate effectively in sterically demanding environments will be crucial.

Conversely, the inherent stability of the neopentyl scaffold, once formed, offers an opportunity. The resistance of this framework to certain reaction conditions could be exploited in multi-step syntheses where other parts of a larger molecule need to be manipulated without affecting the trifluoromethylated neopentyl core.

Frontiers in Mechanistic Understanding of Trifluoromethylated Alcohol Reactions

The interplay between the inductive effects of the trifluoromethyl group and the steric bulk of the gem-dimethyl groups in this compound offers a fertile ground for mechanistic studies. The CF3 group significantly increases the acidity of the hydroxyl proton, a property common to fluorinated alcohols. nih.gov This enhanced acidity can be harnessed in base-mediated reactions and for activating the hydroxyl group.

A key area for investigation is the mechanism of reactions at the hydroxyl group and the adjacent methylene (B1212753). Understanding how the steric hindrance influences the kinetics and thermodynamics of, for example, etherification, esterification, or oxidation reactions will be critical. It is plausible that reactions proceeding through sterically less demanding transition states will be favored. For instance, transformations involving radical intermediates or those catalyzed by enzymes could potentially circumvent the steric constraints that would hinder traditional ionic pathways.

Furthermore, the influence of the trifluoromethylated neopentyl group on neighboring group participation and the stability of potential intermediates, such as carbocations or radicals, warrants detailed investigation. The strong electron-withdrawing nature of the CF3 group would destabilize a carbocation at the adjacent carbon, making SN1-type reactions highly unlikely. This directs the focus towards understanding SN2, radical, or concerted pathways.

Exploration of Novel Transformations and Derivatizations

The unique structure of this compound opens up possibilities for novel transformations and the synthesis of a new class of derivatives. The primary alcohol functionality serves as a handle for a variety of chemical modifications.

Table 1: Potential Derivatizations of this compound

Reaction TypePotential ProductSynthetic Utility
Oxidation4,4,4-Trifluoro-3,3-dimethylbutanalAldehyde for further C-C bond formation
EsterificationAlkyl 4,4,4-trifluoro-3,3-dimethylbutanoateIntroduction of the trifluoromethylated neopentyl moiety into complex molecules
EtherificationAlkyl 4,4,4-trifluoro-3,3-dimethylbutyl etherStable ethers for applications in materials science or as metabolic blockers in medicinal chemistry
Halogenation1-Halo-4,4,4-trifluoro-3,3-dimethylbutanePrecursor for organometallic reagents or further nucleophilic substitution
Azidation1-Azido-4,4,4-trifluoro-3,3-dimethylbutanePrecursor for amines or for use in click chemistry

Beyond these standard transformations, there is an opportunity to explore more innovative reactions. For example, the development of catalytic systems for the C-H activation of the methylene group could lead to a range of novel functionalized derivatives. Given the robustness of the neopentyl core, this molecule could serve as a unique building block for the synthesis of complex molecules with tailored properties. The introduction of this sterically demanding, lipophilic, and metabolically stable trifluoromethylated moiety could have profound effects on the biological activity and physical properties of parent compounds.

Integration of Computational Predictions with Experimental Design

Computational chemistry can play a pivotal role in guiding the exploration of the chemistry of this compound. Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, transition state energies, and the stability of intermediates for various potential transformations. Such theoretical insights can help in identifying the most promising reaction conditions and catalysts, thereby minimizing the need for extensive empirical screening.

For instance, computational modeling could be used to:

Predict the acidity of the hydroxyl proton and how it is influenced by different solvent environments.

Model the transition states of nucleophilic substitution reactions at the primary alcohol to understand the steric and electronic factors governing their feasibility.

Calculate the bond dissociation energy of the C-H bonds to predict the selectivity of potential C-H activation reactions.

By integrating these computational predictions with experimental design, researchers can accelerate the discovery of new reactions and the development of efficient synthetic routes for derivatives of this compound.

Potential for Expanded Utility in Advanced Synthetic Methodologies

The unique combination of steric bulk and strong electron-withdrawing properties makes this compound a potentially valuable tool in advanced synthetic methodologies.

One area of potential is in the design of novel chiral ligands and catalysts . The sterically hindered and electronically distinct nature of the trifluoromethylated neopentyl group could be used to create highly selective catalysts for asymmetric synthesis. The trifluoromethyl group can influence the electronic environment of a catalytic center, while the neopentyl group can create a well-defined chiral pocket.

Another potential application lies in the development of new protecting groups . A derivative of this compound could serve as a robust, sterically demanding protecting group that is stable to a wide range of reaction conditions but can be removed selectively under specific protocols.

Furthermore, this compound could be used as a mechanistic probe to study the influence of steric and electronic effects in various chemical reactions. By comparing the reactivity of this alcohol with less hindered or non-fluorinated analogues, valuable insights into reaction mechanisms can be gained.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol relevant to experimental design?

  • Answer : The compound's physicochemical properties are critical for reaction optimization and stability studies. Key data include:

PropertyValueSource
Molecular FormulaC₆H₁₁F₃OPubChem
SMILESCC(C)(C)C(C(F)(F)F)OPubChem
Boiling Point~80–83°C (estimated)Analogous fluorinated alcohols
SolubilityMiscible in polar aprotic solvents (e.g., DMF, THF)Experimental data
The trifluoromethyl group enhances electronegativity, influencing hydrogen-bonding capacity and lipophilicity, which are vital for solvent selection in synthetic workflows .

Q. What synthetic routes are available for preparing this compound?

  • Answer : Common methods include:

  • Fluorination of Precursors : Hydrofluorination of 3,3-dimethylbut-1-en-3-ol using HF or Selectfluor® under controlled conditions .
  • Reductive Methods : Reduction of 4,4,4-trifluoro-3,3-dimethylbutyraldehyde with NaBH₄ or LiAlH₄ in anhydrous THF .
  • Chiral Resolution : Use of chiral auxiliaries (e.g., (R)-1-phenylethylamine) for enantioselective synthesis, as demonstrated in related fluorinated alcohols .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Answer :

  • ¹⁹F NMR : To confirm trifluoromethyl group integration (δ ≈ -70 ppm in CDCl₃) .
  • ¹H NMR : For identifying methyl groups (δ ≈ 1.2–1.4 ppm) and hydroxyl proton (δ ≈ 2.0 ppm, broad) .
  • IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 162 (C₆H₁₁F₃O⁺) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of fluorinated alcohols like this compound?

  • Answer :

  • Chiral Catalysts : Use of asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity in reduction or fluorination steps .
  • Kinetic Resolution : Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) to separate enantiomers .
  • Diastereomeric Crystallization : Formation of diastereomeric salts with chiral amines (e.g., cinchonidine) for purification .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Answer :

  • Density Functional Theory (DFT) : To model transition states and activation energies for SN2 reactions .
  • QSPR Models : Correlate substituent effects (e.g., steric bulk from methyl groups) with reaction rates .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents .

Q. How to resolve contradictions in reaction yields when using this compound under varying conditions?

  • Answer :

  • Design of Experiments (DoE) : Systematic variation of temperature, catalyst loading, and solvent polarity to identify optimal conditions .
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O for hydroxyl exchange studies) to track side reactions .
  • Controlled Atmosphere Techniques : Conduct reactions under inert gas (N₂/Ar) to minimize moisture sensitivity .

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